molecular formula C11H11F3O3 B3057568 (3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester CAS No. 825645-04-3

(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester

Cat. No.: B3057568
CAS No.: 825645-04-3
M. Wt: 248.20
InChI Key: AOTONCKRHBEQBZ-UHFFFAOYSA-N
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Description

(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester typically involves the introduction of a trifluoromethoxy group to a phenyl ring followed by esterification. One common method involves the reaction of 3-trifluoromethoxy-benzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: (3-Trifluoromethoxy-phenyl)-acetic acid.

    Reduction: (3-Trifluoromethoxy-phenyl)-ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ester moiety can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Trifluoromethyl-phenyl)-acetic acid ethyl ester: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (4-Trifluoromethoxy-phenyl)-acetic acid ethyl ester: Similar structure but with the trifluoromethoxy group at the para position.

    (3-Trifluoromethoxy-phenyl)-propionic acid ethyl ester: Similar structure but with a propionic acid ester instead of an acetic acid ester.

Uniqueness

(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-4-3-5-9(6-8)17-11(12,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTONCKRHBEQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734490
Record name Ethyl [3-(trifluoromethoxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825645-04-3
Record name Ethyl [3-(trifluoromethoxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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